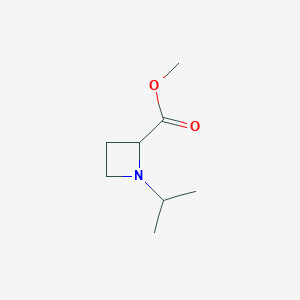
N-Hydroxycyclohexanecarbimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a hydroxy group, a cyclohexane ring, and a carbimidoyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of N-Hydroxycyclohexanecarbimidoyl chloride typically involves the reaction of aldoximes with N-chlorosuccinimide (NCS) in the presence of a catalytic amount of pyridine at room temperature . This method yields aromatic hydroximoyl chlorides in good to excellent yields, ranging from 52% to 98% . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
N-Hydroxycyclohexanecarbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The carbimidoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding amides, esters, or thioesters
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amides, esters, and nitriles.
Scientific Research Applications
N-Hydroxycyclohexanecarbimidoyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound can be used in the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Hydroxycyclohexanecarbimidoyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The carbimidoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
N-Hydroxycyclohexanecarbimidoyl chloride can be compared with other similar compounds, such as:
4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and applications.
This compound derivatives: Various derivatives of this compound have been synthesized, each with unique properties and applications.
The uniqueness of this compound lies in its specific functional groups and the versatility it offers in organic synthesis, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(E)-N-hydroxycyclohexanecarboximidoyl chloride |
InChI |
InChI=1S/C7H12ClNO/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2/b9-7+ |
InChI Key |
NNKVOGOHPCCQAQ-VQHVLOKHSA-N |
Isomeric SMILES |
C1CCC(CC1)/C(=N\O)/Cl |
Canonical SMILES |
C1CCC(CC1)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




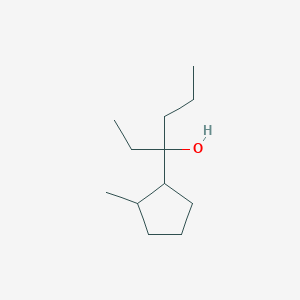


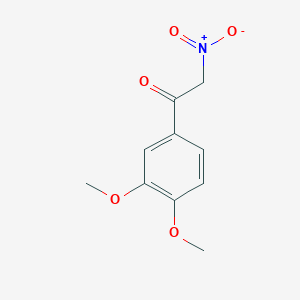

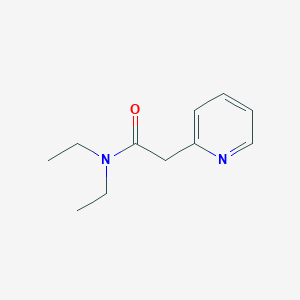
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)

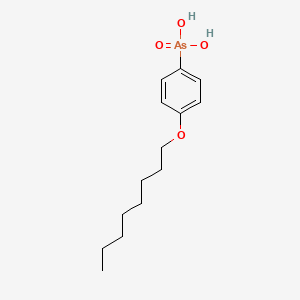
![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
